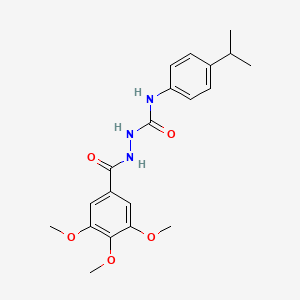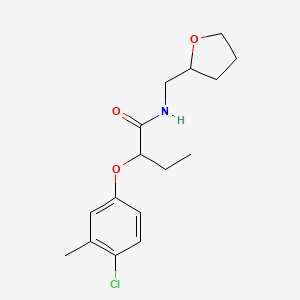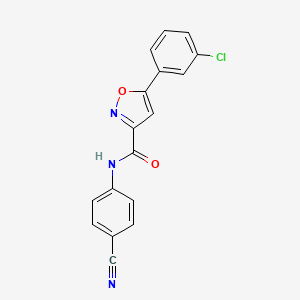![molecular formula C16H17N3O5S B4535472 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B4535472.png)
4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide compounds often involves base-mediated intramolecular arylation processes. For instance, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines. The presence of electron-withdrawing groups on the aromatic ring of the benzyl group facilitates this C-arylation, leading to advanced intermediates toward the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).
Molecular Structure Analysis
The structure of sulfonamide derivatives can be determined through various spectroscopic methods, including X-ray crystallography. For example, the structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was elucidated by X-ray crystallography, highlighting the importance of intermolecular interactions in the crystal packing of sulfonamides (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds exhibit a range of chemical behaviors, including their role as inhibitors for various enzymes. Aromatic amides comprising branched aliphatic carboxylic acids and 4-aminobenzenesulfonamide have been evaluated for their inhibition of carbonic anhydrase isoforms, demonstrating the chemical utility of sulfonamide derivatives in medicinal chemistry (Hen et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, can significantly influence their chemical reactivity and application potential. For instance, the synthesis and characterization of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide provide insights into the elemental composition and structural features critical for understanding the physical properties of these compounds (Naganagowda & Petsom, 2011).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been widely studied for their inhibitory effects on carbonic anhydrases, enzymes critical for many physiological processes. For example, compounds with sulfonamide groups have shown potent inhibition of carbonic anhydrase isoforms, including those associated with glaucoma, suggesting their utility as topical antiglaucoma agents with potential for better efficacy and prolonged action compared to standard drugs (Casini et al., 2003). This highlights their potential in developing novel therapeutic strategies for eye diseases.
Anticancer Activity
The role of sulfonamides extends into anticancer research, where novel sulfonamide derivatives have been evaluated for their efficacy against various cancer cell lines. Certain sulfonamide compounds have shown to inhibit human carbonic anhydrase isozymes involved in tumor growth and metastasis, presenting a therapeutic angle for targeting hypoxic tumors with minimal side effects (Żołnowska et al., 2018).
Photodynamic Therapy
Sulfonamide derivatives have also found applications in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been identified to possess high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in PDT (Pişkin et al., 2020). These findings suggest a potential for sulfonamide-based compounds in enhancing the effectiveness of cancer therapies through targeted photochemical reactions.
Bacterial Biofilm Inhibition
The antibacterial properties of sulfonamide derivatives extend to the inhibition of bacterial biofilms, a major challenge in infection control. New sulfonamide compounds have shown promising results in inhibiting biofilms of Escherichia coli and Bacillus subtilis, indicating their potential in developing new antibacterial strategies (Abbasi et al., 2020).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(ethylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-17-25(21,22)13-6-3-11(4-7-13)18-16(20)19-12-5-8-14-15(9-12)24-10-23-14/h3-9,17H,2,10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEDCVHXKLSJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[4-(ethylsulfamoyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4535399.png)
![2-(benzyloxy)-N-[2-(3-bromophenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4535404.png)


![N,N-diethyl-9-methyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4535421.png)
![N-cyclopentyl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4535425.png)

![N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4535440.png)
![3-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535453.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4535464.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea](/img/structure/B4535490.png)